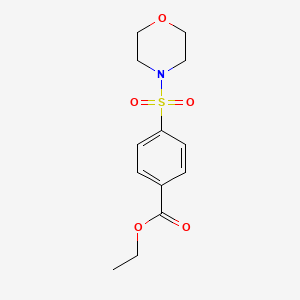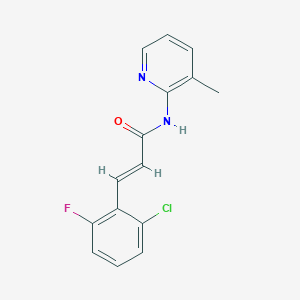![molecular formula C16H18O5 B5745732 isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as IDCA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. IDCA is a derivative of coumarin, a natural compound found in plants that has been studied for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various areas of scientific research. One area of interest is its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are known to play a role in various pathological conditions, and the ability to detect them in real-time can aid in the understanding of disease mechanisms and the development of new therapies. isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential as an anti-cancer agent, with promising results in vitro and in vivo.
Wirkmechanismus
The mechanism of action of isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to act as a prodrug that is activated by esterase enzymes in cells. The resulting compound then reacts with ROS, leading to the production of a fluorescent product. In cancer cells, isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis, or programmed cell death, through a mechanism that involves the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a research tool or therapeutic agent. In addition to its potential as a fluorescent probe and anti-cancer agent, isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its high yield synthesis, low toxicity, and potential as a fluorescent probe for real-time detection of ROS. However, there are also limitations to its use, including the need for esterase enzymes to activate the compound and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of analogs with improved properties, such as increased specificity for ROS or improved anti-cancer activity. Another area of interest is the use of isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a tool for studying disease mechanisms, such as the role of ROS in neurodegenerative diseases. Overall, isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate shows promise as a versatile compound with potential applications in various areas of scientific research.
Synthesemethoden
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process involving the reaction of coumarin with isopropyl chloroacetate and sodium hydride. The resulting product is purified through column chromatography to obtain pure isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. This synthetic method provides a high yield of the compound and allows for easy modification of the structure to create analogs with potentially improved properties.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-15(17)8-19-12-5-6-13-10(3)11(4)16(18)21-14(13)7-12/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDQSZLXWANSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5745663.png)


![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)

![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)


